molecular formula C22H20O4 B1603806 Benzyl 4-(benzyloxy)-3-methoxybenzoate CAS No. 91203-74-6

Benzyl 4-(benzyloxy)-3-methoxybenzoate

Cat. No. B1603806
CAS RN: 91203-74-6
M. Wt: 348.4 g/mol
InChI Key: GVQOQZKAFPIVHI-UHFFFAOYSA-N
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Description

“Benzyl 4-(benzyloxy)-3-methoxybenzoate” is a chemical compound that belongs to the phenol family . It’s also known as “O-Benzylvanillin” and “Vanillin benzyl ether” with a linear formula of C6H5CH2OC6H3(OCH3)CHO . It’s a solid substance used as an organic building block .


Synthesis Analysis

The synthesis of this compound involves the reaction of benzyl chloride and methyl 4-hydroxybenzoate in potassium carbonate as a catalyst in solvent N, N dimethyl formamide . It has also been used in the synthesis of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid .


Molecular Structure Analysis

The molecular structure of “Benzyl 4-(benzyloxy)-3-methoxybenzoate” can be represented by the SMILES string [H]C(=O)c1ccc(OCc2ccccc2)c(OC)c1 . The InChI key is JSHLOPGSDZTEGQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Benzyl 4-(benzyloxy)-3-methoxybenzoate” is a solid substance with a melting point of 62-64 °C . It has a molecular weight of 242.27 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Process : Benzyl 4-(benzyloxy)-3-methoxybenzoate derivatives have been synthesized through various chemical processes, such as the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate, involving substitution, nitration, reduction, cyclization, and chlorination steps (Wang et al., 2015).
  • Preparation of Lipophilic Alkyl Benzoates : The compound has been used in the preparation of lipophilic alkyl benzoates, such as oleyl 4-hydroxy-3-methoxybenzoate, via lipase-catalyzed transesterification (Vosmann et al., 2008).

Biochemical and Pharmacological Research

  • Anticancer Activity : Certain benzyl 4-(benzyloxy)-3-methoxybenzoate derivatives have been studied for their anticancer and antiangiogenic properties. For instance, compounds with a 2-methoxy/ethoxycarbonyl group combined with a methoxy group showed potent antiproliferative activity against cancer cells and inhibited tubulin polymerization (Romagnoli et al., 2015).
  • Immunobiological Activity : Benzyl benzoate derivatives have shown potential as immunotherapeutic agents by stimulating macrophage functions, which could be useful in treating infectious diseases (Choi et al., 2005).

Chemical and Physical Properties

  • Electrochemical Oxidation : Methoxylated aryl benzoates, including derivatives of benzyl 4-(benzyloxy)-3-methoxybenzoate, have been studied for their behavior in controlled potential anodic oxidation, leading to intermolecularly coupled products (Sainsbury & Wyatt, 1977).
  • DNA Binding and Antileukemic Properties : The combination of benzyl vanillin and benzimidazole structures, including benzyl 4-(benzyloxy)-3-methoxybenzoate derivatives, has been shown to enhance DNA binding with improved anticancer activity, particularly against leukemia cell lines (Al-Mudaris et al., 2013).

Safety And Hazards

The safety data sheet suggests that it’s important to avoid contact with skin and eyes, and to not breathe dust . In case of contact, it’s recommended to rinse immediately with plenty of water . It’s also advised to store the compound in a dry, cool, and well-ventilated place .

properties

IUPAC Name

benzyl 3-methoxy-4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c1-24-21-14-19(22(23)26-16-18-10-6-3-7-11-18)12-13-20(21)25-15-17-8-4-2-5-9-17/h2-14H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQOQZKAFPIVHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622277
Record name Benzyl 4-(benzyloxy)-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(benzyloxy)-3-methoxybenzoate

CAS RN

91203-74-6
Record name Phenylmethyl 3-methoxy-4-(phenylmethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91203-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-(benzyloxy)-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-methoxy-4-(phenylmethoxy)-, phenylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 52.6 g (313 mmol) of commercially available vanillic acid in 250 ml of dimethylformamide was slowly added 129.8 g (939 mmol) of potassium carbonate under ice-cooling, and 78.2 ml (657 mmol) of benzyl bromide was slowly added thereto, followed by overnight stirring in an atmosphere of argon at room temperature. The reaction mixture was poured into water, and sodium chloride was added thereto. The precipitated crystals were collected by filtration, washed with water, and dried to give 104.2 g (96%) of 4-benzyloxy-3-methoxybenzoic acid benzyl ester.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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